molecular formula C13H20N2O B082525 (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide CAS No. 14289-31-7

(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

Cat. No.: B082525
CAS No.: 14289-31-7
M. Wt: 220.31 g/mol
InChI Key: MVFGUOIZUNYYSO-NSHDSACASA-N
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Description

“(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide” is a chemical compound used in scientific research. It possesses diverse applications such as drug development, catalysis, and synthetic chemistry, making it an invaluable tool for scientists exploring new frontiers. It is also known as Prilocaine hydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H20N2O . Its molecular weight is 220.31 g/mol . The InChI string representation of its structure is InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a quality level of 200 and an assay of ≥98% (TLC) . The SMILES string representation of its structure is Cl [H].CCCNC (C)C (=O)Nc1ccccc1C .

Mechanism of Action

“(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide”, also known as Prilocaine hydrochloride, is used for local nerve block and for spinal anesthesia . Its pharmacological properties are similar to those of lidocaine .

Properties

IUPAC Name

(2S)-N-(2-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGUOIZUNYYSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H](C)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-31-7
Record name Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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